1,2-Propanediamine, 2-methyl-N1-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- is an organic compound with the molecular formula C8H15N3S. This compound is known for its unique structure, which includes a thiazole ring, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2-propanediamine with thiazole derivatives. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: A simpler analog without the thiazole ring.
2-Methyl-1,3-propanediamine: Differing in the position of the amino groups.
N1-Isopropyl-2-methyl-1,2-propanediamine: Featuring an isopropyl group instead of the thiazole ring .
Uniqueness
1,2-Propanediamine, 2-methyl-N1-2-thiazolyl- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
2-methyl-1-N-(1,3-thiazol-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C7H13N3S/c1-7(2,8)5-10-6-9-3-4-11-6/h3-4H,5,8H2,1-2H3,(H,9,10) |
InChI Key |
FILCOBVUGIWGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.